

Spectroscopic Profile of 1-Benzylxy-3-methyl-2-nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name:	1-Benzylxy-3-methyl-2-nitrobenzene
Cat. No.:	B1273338

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This technical guide provides a comprehensive overview of the spectroscopic properties of **1-Benzylxy-3-methyl-2-nitrobenzene**, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization. While experimental data for this specific molecule is not widely published, this guide presents predicted spectroscopic data based on the analysis of its constituent functional groups and data from closely related structural analogs.

Molecular Structure and Properties

1-Benzylxy-3-methyl-2-nitrobenzene possesses a molecular formula of $C_{14}H_{13}NO_3$ and a molecular weight of 243.26 g/mol. Key physical properties reported for this compound are a boiling point of 150 °C at 1.5 mmHg and a density of 1.738 g/mL at 25 °C.[1][2]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **1-Benzylxy-3-methyl-2-nitrobenzene**. These predictions are derived from established principles of NMR, IR, and MS, and by comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.2-7.5	m	5H	Phenyl group of benzyl
~7.1-7.3	m	3H	Aromatic protons of nitrobenzene ring
~5.1	s	2H	Benzylic (-CH ₂ -)
~2.3	s	3H	Methyl (-CH ₃)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~150-155	C-O (aromatic)
~145-150	C-NO ₂ (aromatic)
~135-138	Quaternary C of benzyl group
~128-135	Aromatic CH of nitrobenzene ring
~127-129	Aromatic CH of benzyl group
~120-125	C-CH ₃ (aromatic)
~70-75	Benzylic (-CH ₂ -)
~15-20	Methyl (-CH ₃)

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1520-1560	Strong	Asymmetric NO ₂ stretch
1340-1380	Strong	Symmetric NO ₂ stretch
1200-1250	Strong	Aryl-O stretch (asymmetric)
1000-1050	Medium	Aryl-O stretch (symmetric)
700-750 & 750-800	Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion
243	[M] ⁺ (Molecular Ion)
152	[M - C ₇ H ₇] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion - base peak)
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **1-benzyloxy-3-methyl-2-nitrobenzene** (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum would be acquired on a 300, 400, or

500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

IR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid compound would be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) could be analyzed in a liquid cell. The spectrum would be recorded over the range of 4000-400 cm^{-1} .

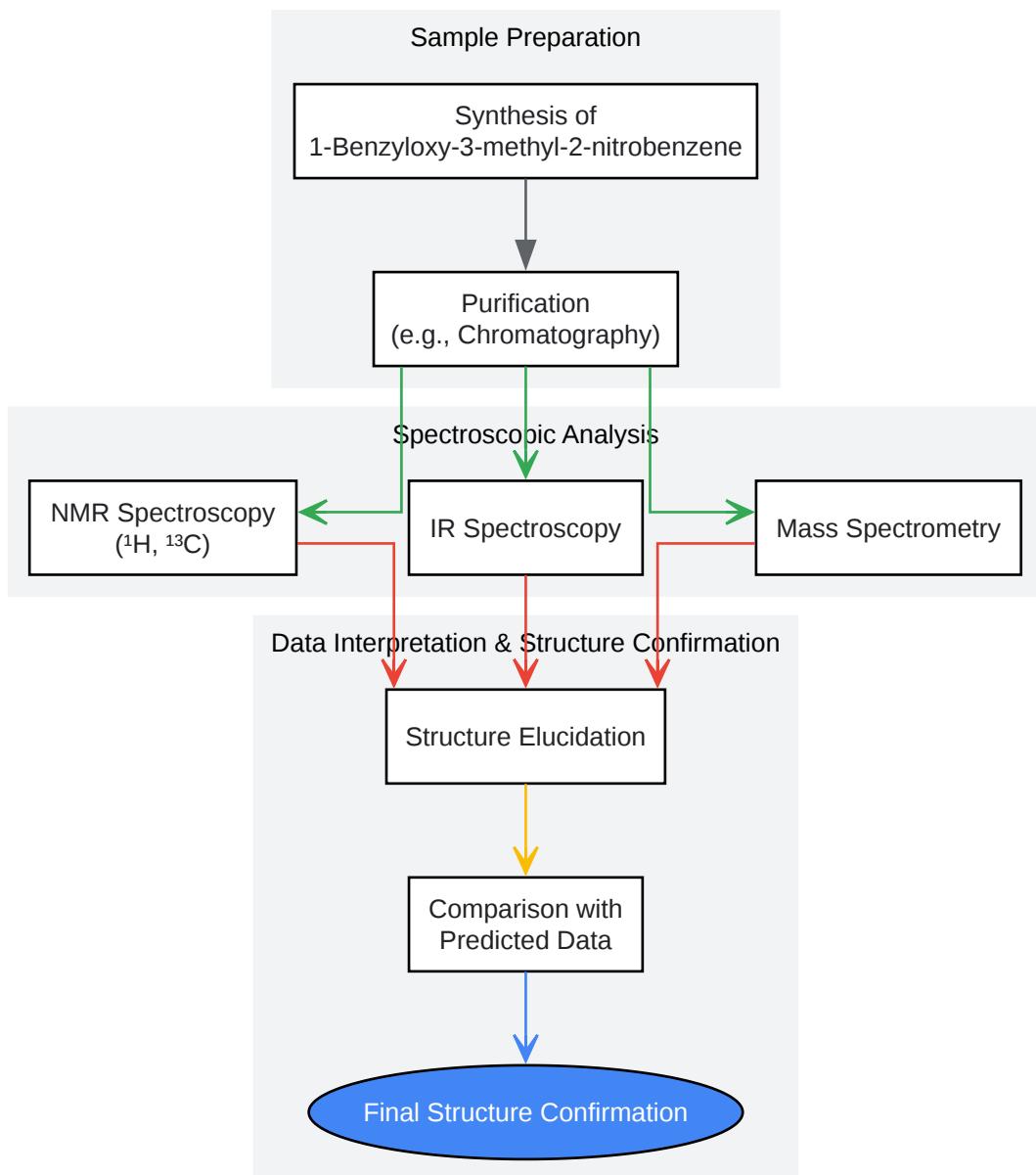
Mass Spectrometry

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the ion source. The standard electron energy for EI is 70 eV. The mass analyzer would scan a mass-to-charge (m/z) ratio range, typically from 40 to 400 amu.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **1-benzyloxy-3-methyl-2-nitrobenzene**.

Spectroscopic Analysis Workflow for 1-Benzylxy-3-methyl-2-nitrobenzene

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Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of **1-benzylxy-3-methyl-2-nitrobenzene**.

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References

- 1. 1-Benzyl-3-methyl-2-nitrobenzene 98 61535-21-5 [sigmaaldrich.com]
- 2. 1-Benzyl-3-methyl-2-nitrobenzene | CAS 61535-21-5 | Chemical-Suppliers [chemical-suppliers.eu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Benzyl-3-methyl-2-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273338#1-benzyl-3-methyl-2-nitrobenzene-spectroscopic-data-nmr-ir-ms>

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